(2-Methyl-1H-indol-5-yl)boronic acid
Overview
Description
(2-Methyl-1H-indol-5-yl)boronic acid is a boronic acid derivative of indole, a significant heterocyclic compound. Indole derivatives are prevalent in natural products and pharmaceuticals due to their diverse biological activities. The boronic acid group in this compound makes it a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methyl-1H-indol-5-yl)boronic acid typically involves the borylation of indole derivatives. One common method is the palladium-catalyzed borylation of 2-methylindole using bis(pinacolato)diboron under mild conditions. The reaction proceeds efficiently in the presence of a base such as potassium acetate and a ligand like triphenylphosphine .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: (2-Methyl-1H-indol-5-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Potassium acetate, sodium carbonate, or cesium carbonate.
Oxidizing Agents: Hydrogen peroxide, sodium perborate.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Alcohols and Ketones: Formed through oxidation reactions.
Scientific Research Applications
(2-Methyl-1H-indol-5-yl)boronic acid has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Methyl-1H-indol-5-yl)boronic acid involves its ability to form stable complexes with various substrates. In Suzuki-Miyaura coupling, the boronic acid group interacts with the palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This process leads to the formation of a new carbon-carbon bond .
Comparison with Similar Compounds
- 1-Methyl-1H-indole-2-boronic acid
- 5-Indolylboronic acid
- 1H-Indazole-5-boronic acid
Comparison: (2-Methyl-1H-indol-5-yl)boronic acid is unique due to the presence of the methyl group at the 2-position of the indole ring, which can influence its reactivity and selectivity in chemical reactions. Compared to other indole boronic acids, it may exhibit different biological activities and binding affinities due to this structural variation .
Properties
IUPAC Name |
(2-methyl-1H-indol-5-yl)boronic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BNO2/c1-6-4-7-5-8(10(12)13)2-3-9(7)11-6/h2-5,11-13H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVIGXFFHIHJIFX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)NC(=C2)C)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60626447 | |
Record name | (2-Methyl-1H-indol-5-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60626447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.99 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
590418-31-8 | |
Record name | (2-Methyl-1H-indol-5-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60626447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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